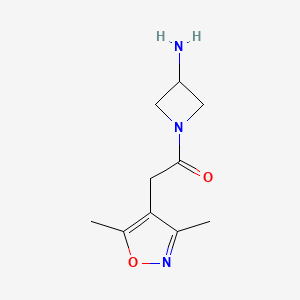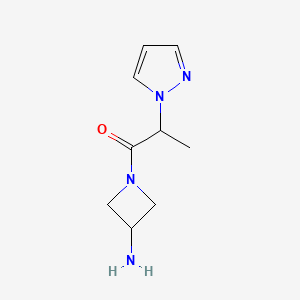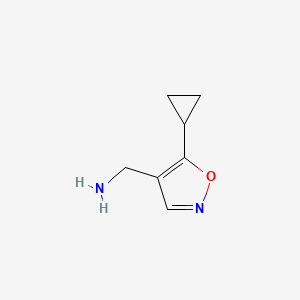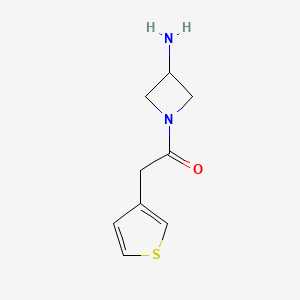![molecular formula C9H12N2O2 B1466681 2-[(2-氨基苯基)(甲基)氨基]乙酸 CAS No. 1249558-41-5](/img/structure/B1466681.png)
2-[(2-氨基苯基)(甲基)氨基]乙酸
描述
2-[(2-Aminophenyl)(methyl)amino]acetic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Aminophenyl)(methyl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Aminophenyl)(methyl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物的合成
2-[(2-氨基苯基)(甲基)氨基]乙酸作为合成各种杂环化合物的先驱。 这些结构在药物化学中具有重要意义,因为它们具有生物学和药理学特性 .
抗菌剂
该化合物的衍生物已被合成并评估其抗菌特性。 它们显示出作为抗菌和抗真菌剂的潜力,一些衍生物表现出显着的最小抑菌浓度 (MIC) .
抗氧化特性
对这些衍生物进行抗菌功效研究时,也发现了其抗氧化活性。 这对于开发治疗氧化应激相关疾病的方法至关重要 .
化学结构单元
该化合物在有机合成中用作结构单元,特别是在构建用于制药应用的复杂分子中 .
真菌代谢物研究
生化分析
Biochemical Properties
2-[(2-Aminophenyl)(methyl)amino]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, 2-[(2-Aminophenyl)(methyl)amino]acetic acid can bind to specific proteins, influencing their structure and function .
Cellular Effects
The effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased gene expression of metabolic enzymes. This compound also affects cellular metabolism by altering the levels of key metabolites, thereby impacting energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 2-[(2-Aminophenyl)(methyl)amino]acetic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the breakdown of amino acids, thereby increasing the availability of these molecules for other cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, such as altered metabolic rates and gene expression patterns .
Dosage Effects in Animal Models
The effects of 2-[(2-Aminophenyl)(methyl)amino]acetic acid vary with different dosages in animal models. At low doses, it may enhance certain cellular functions without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as liver damage or metabolic imbalances. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-[(2-Aminophenyl)(methyl)amino]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be converted into other amino acid derivatives through transamination reactions. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-[(2-Aminophenyl)(methyl)amino]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall efficacy and the extent of its effects on cellular function .
Subcellular Localization
2-[(2-Aminophenyl)(methyl)amino]acetic acid is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to organelles such as mitochondria or the endoplasmic reticulum. This localization is crucial for its role in cellular processes, as it ensures that the compound interacts with the appropriate biomolecules within the cell .
属性
IUPAC Name |
2-(2-amino-N-methylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKJCAFYMNERMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)

![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)


![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)

![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)

![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)


